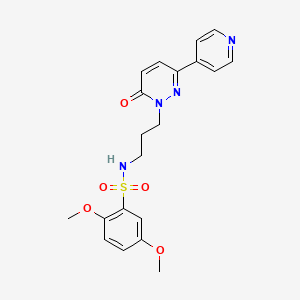
2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,5-Dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H22N4O5S and a molecular weight of approximately 414.47 g/mol. The structure features a benzenesulfonamide moiety attached to a pyridazinone derivative, which is believed to contribute to its diverse biological effects.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes, including carbonic anhydrases (hCAs), which are implicated in several physiological processes such as acid-base balance and fluid secretion .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in the inflammatory response .
- Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are key findings:
| Biological Activity | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent. |
| Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness in low micromolar concentrations. |
| Anti-inflammatory Effects | Shown to reduce inflammation markers in vitro and in vivo, with particular efficacy noted in models of acute inflammation. |
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated the inhibitory effects of various sulfonamide derivatives on hCA isoforms. The compound exhibited IC50 values in the low nanomolar range against hCA II and IX, indicating strong potential as a therapeutic agent for conditions like glaucoma and edema .
- Anti-inflammatory Studies : In vivo studies revealed that administration of the compound significantly reduced paw edema in rat models of inflammation, supporting its role as an anti-inflammatory agent. The observed effects were attributed to the inhibition of COX enzymes .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-28-16-4-6-18(29-2)19(14-16)30(26,27)22-10-3-13-24-20(25)7-5-17(23-24)15-8-11-21-12-9-15/h4-9,11-12,14,22H,3,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJFXRHRXYEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














